molecular formula C13H16ClN3O5S B4621576 N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4621576
M. Wt: 361.80 g/mol
InChI Key: GNRCPAKJZOZSRA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CNQX, is a potent competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, have been explored for their anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their effectiveness against acetylcholinesterase. One derivative showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin Receptor Agonists

Research by Sonda et al. (2004) investigated benzamide derivatives, structurally related to the compound , for their effects on gastrointestinal motility. One compound, Y-36912, acted as a selective 5-HT4 receptor agonist and showed promise as a novel prokinetic agent with reduced side effects (Sonda et al., 2004).

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity. Copper complexes exhibited better activities than the free ligands and standard antibiotics against various bacteria (Khatiwora et al., 2013).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which are chemically similar to the compound . Some derivatives exhibited significant antidepressant and nootropic activities in animal models (Thomas et al., 2016).

AChE Inhibition and Antibacterial Activity

Iqbal et al. (2020) synthesized new compounds derived from piperidine and evaluated them for biological activities, including AChE inhibition and antibacterial effects. Most compounds were found highly active for AChE inhibition and recommended for in vivo studies (Iqbal et al., 2020).

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5S/c1-23(21,22)16-6-4-9(5-7-16)13(18)15-11-3-2-10(14)8-12(11)17(19)20/h2-3,8-9H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRCPAKJZOZSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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